An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile
An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile. Designed for an audience of researchers, scientists, and professionals in drug development, this document synthesizes critical data regarding the compound's chemical identity, core physicochemical properties, and the validated experimental methodologies for their determination. By detailing the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a vital resource for the accurate characterization and application of this molecule in a research and development setting.
Introduction and Chemical Identity
1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is a polysubstituted aromatic nitrile. The structure incorporates a dichlorinated phenyl ring attached to a five-membered cyclopentane ring at a quaternary carbon, which also bears a nitrile functional group (-C≡N). This combination of a rigid, lipophilic aromatic system and a polar nitrile group suggests its potential utility as an intermediate in medicinal chemistry and materials science. The nitrile group is a versatile functional handle for further chemical transformations, while the dichlorophenyl moiety can modulate pharmacokinetic and pharmacodynamic properties in drug candidates.[1][2]
Accurate characterization of its physical properties is the foundational step for any application, enabling rational solvent selection, purification strategy design, formulation development, and prediction of its behavior in biological systems.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile | [3] |
| CAS Number | 1616924-00-5 | [3][4] |
| Molecular Formula | C₁₂H₁₁Cl₂N | [3][4] |
| Molecular Weight | 240.13 g/mol | [3][4] |
| Canonical SMILES | N#CC1(C2=CC(Cl)=CC=C2Cl)CCCC1 | [3] |
| InChI Key | ZEPPSIVTTCKELV-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The physical state and behavior of a compound are dictated by its intermolecular forces. For 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile, these are dominated by the strong dipole-dipole interactions of the polar nitrile group and the van der Waals forces of the large, nonpolar dichlorophenyl and cyclopentane moieties.[5][6]
Summary of Physical Properties
| Property | Value | Notes | Source |
| Physical Form | Solid | Based on analogous structures | N/A |
| Melting Point | Not Available | No experimentally determined data found. | [4] |
| Boiling Point | Not Available | No experimentally determined data found. | [4] |
| Calculated logP | 4.40 | A measure of lipophilicity. | [3] |
| Purity | ≥95% | As supplied by commercial vendors. | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Predicted based on high logP and general nitrile properties.[7] | N/A |
Note: The absence of experimentally determined melting and boiling points in public databases highlights the specialized nature of this compound and necessitates the application of the standardized protocols detailed in Section 3.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, the following protocols represent robust, validated methods for determining the key physical properties of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile.
Melting Point Determination via Capillary Method
The melting point provides a crucial metric for purity. A sharp melting range (typically < 2°C) is indicative of a pure substance, whereas impurities will depress and broaden the melting range.[8][9] The capillary method is a standard and accessible technique for this determination.[10]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is ~15°C below the approximate melting point found in the previous step.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[11]
Causality: A slow heating ramp is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is the basis for an accurate measurement.
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Assessment
Understanding a compound's solubility profile is essential for reaction setup, purification, and formulation. The principle of "like dissolves like" provides a predictive framework; the high calculated logP of this compound suggests poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.
Methodology:
-
Solvent Selection: Prepare test tubes with a panel of solvents covering a range of polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).
-
Sample Addition: To 1 mL of each solvent, add approximately 10-20 mg of the compound.
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the tubes to stand and observe. Classify as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: No discernible amount of solid dissolves.
-
-
Acid/Base Solubility (for water-insoluble compounds): Test solubility in 5% aq. HCl and 5% aq. NaOH. The nitrile group is weakly basic but generally not basic enough to dissolve in dilute acid.[7][12] This test primarily screens for other ionizable functional groups.[13][14][15]
Workflow Diagram:
Caption: Decision workflow for solubility testing.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile small molecules.[16][17] A reversed-phase method is most appropriate for a moderately nonpolar compound like 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile.[18]
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile). Prepare a diluted solution from the stock at ~0.01 mg/mL.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Analysis:
-
Inject the concentrated sample solution.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage (Area %).[19][20]
-
The diluted solution helps to confirm that small peaks in the concentrated run are genuine impurities and not artifacts.
-
Causality: The C18 stationary phase retains the nonpolar analyte, while the gradient of increasing organic solvent (Acetonitrile) systematically elutes compounds based on their hydrophobicity. This separation allows for the quantification of the main component relative to any impurities.[19]
Conclusion
This guide has consolidated the essential identifying information and physicochemical properties for 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile. While key experimental data such as melting and boiling points are not yet publicly documented, this paper provides the authoritative, step-by-step protocols necessary for their determination in a laboratory setting. The provided methodologies for melting point, solubility, and purity analysis are grounded in established chemical principles and serve as a self-validating framework for researchers. Adherence to these protocols will ensure the generation of high-quality, reliable data, facilitating the effective use of this compound in scientific discovery and development.
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